molecular formula C11H15NO B13848444 5-Methoxy-2-(1-methylcyclobutyl)pyridine

5-Methoxy-2-(1-methylcyclobutyl)pyridine

Cat. No.: B13848444
M. Wt: 177.24 g/mol
InChI Key: LERUKMAKZNVYAK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1-methylcyclobutyl)pyridine is an organic compound with the molecular formula C11H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 5-position and a 1-methylcyclobutyl group at the 2-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(1-methylcyclobutyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxypyridine with 1-methylcyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1-methylcyclobutyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(1-methylcyclobutyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-methylcyclobutyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the 1-methylcyclobutyl group, making it less sterically hindered.

    5-Methoxy-2-methylpyridine: Contains a methyl group instead of the 1-methylcyclobutyl group.

    2,5-Dimethoxypyridine: Has an additional methoxy group at the 2-position

Uniqueness

5-Methoxy-2-(1-methylcyclobutyl)pyridine is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-methoxy-2-(1-methylcyclobutyl)pyridine

InChI

InChI=1S/C11H15NO/c1-11(6-3-7-11)10-5-4-9(13-2)8-12-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LERUKMAKZNVYAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=C(C=C2)OC

Origin of Product

United States

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